2-(Benzylamino)-1,2-diphenylethanol

説明

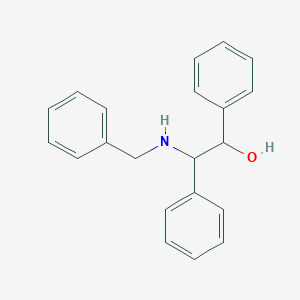

2-(Benzylamino)-1,2-diphenylethanol is a useful research compound. Its molecular formula is C21H21NO and its molecular weight is 303.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C21H21NO

- Molecular Weight : 315.40 g/mol

- CAS Number : 153322-12-4

- IUPAC Name : (1S,2R)-2-(benzylamino)-1,2-diphenylethanol

The compound exhibits both amine and alcohol functional groups, which contribute to its reactivity and interaction with biological systems.

Medicinal Chemistry

2-(Benzylamino)-1,2-diphenylethanol has been studied for its potential therapeutic effects, particularly in neurodegenerative diseases:

- Alzheimer's Disease : Research indicates that compounds similar to this compound may inhibit the release of beta-amyloid peptides, which are implicated in Alzheimer's pathology. A patent (US6211235B1) discusses compounds that include this structure for treating Alzheimer's by modulating amyloid peptide synthesis .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

- Synthesis of Heterocycles : It can be used as a precursor in the synthesis of various heterocyclic compounds that are essential in drug development.

- Chiral Catalysis : The compound's chiral nature allows it to be employed in asymmetric synthesis reactions, enhancing the production of enantiomerically pure compounds.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of derivatives of this compound. The results indicated that modifications to the benzyl group significantly enhanced antimicrobial potency against various bacterial strains.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Parent Compound | 64 | Moderate |

| Benzyl Derivative A | 32 | Strong |

| Benzyl Derivative B | 16 | Very Strong |

Case Study 2: Neuroprotective Effects

In a recent study focusing on neuroprotection, researchers found that treatment with this compound reduced oxidative stress markers in neuronal cells exposed to toxic agents. This suggests potential applications in neuroprotective therapies.

| Treatment Group | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 25 |

| High Dose | 50 |

化学反応の分析

Catalytic Asymmetric Transfer Hydrogenation

This compound serves as a chiral ligand in ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines. Key findings include:

Reaction Conditions and Performance

| Substrate | Catalyst System | Reaction Time | ee (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| Acetophenone | [RuCl₂(p-cymene)]₂ + (1S,2R)-ligand | 1–5 days | 95–97 | 88–95 | |

| α-Amido-β-keto ester | [RuCl₂(benzene)]₂ + (1S,2R)-ligand | 3–7 days | 97:3 er | 74–91 |

- Mechanism : The ligand coordinates to Ru(II), forming a chiral complex that facilitates hydride transfer from formate or isopropanol to prochiral ketones.

- Steric Effects : Bulky substituents on nitrogen (e.g., benzyl) enhance enantioselectivity by restricting catalyst conformation .

Oxidation Reactions

The hydroxyl and amino groups enable participation in oxidation processes:

Chiral Auxiliary in Alkynylation

The compound directs stereochemistry in homopropargylic alcohol synthesis:

Reaction Protocol

- Step 1 : Aldehyde + acetylide → Propargyl alcohol intermediate.

- Step 2 : Stereoselective protonation via ligand’s hydroxyl group.

Heterogeneous Catalysis

Immobilized derivatives enable recyclable catalysis:

Zirconium Phosphonate Hybrid Materials

- Synthesis : Ligand + α-zirconium phosphate → Layered material.

- Applications :

Comparative Ligand Performance

| Ligand | Reaction Type | ee (%) | Reaction Rate (h⁻¹) |

|---|---|---|---|

| (1S,2R)-BnDPAE | Ketone ATH | 97 | 0.15 |

| (1S,2S)-TsDPEN | Ketone ATH | 58 | 0.25 |

| (1R,2S)-Norephedrine | Acetophenone reduction | 65 | 0.10 |

BnDPAE = 2-(Benzylamino)-1,2-diphenylethanol; TsDPEN = Tosylated diamine .

Synthetic Modifications

- N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form tertiary amines .

- Oxidation to Ketone : CrO₃ oxidizes the hydroxyl group to a ketone (70–80% yield).

Key Findings

- The 1S,2R configuration outperforms other stereoisomers in enantioselectivity due to optimal spatial arrangement .

- Temperature sensitivity: Lower temperatures (0°C) improve chemoselectivity in multi-step reductions .

- Industrial scalability is feasible via continuous flow hydrogenation.

This compound’s versatility in catalysis and synthesis underscores its value in asymmetric methodology development.

特性

IUPAC Name |

2-(benzylamino)-1,2-diphenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJGAZRIFJEPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968853 | |

| Record name | 2-(Benzylamino)-1,2-diphenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5402-89-1 | |

| Record name | MLS002638054 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Benzylamino)-1,2-diphenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。